tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate
Description
tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C12H15F3N2O3 It is known for its unique structure, which includes a trifluoroacetyl group attached to a pyridine ring, and a tert-butyl carbamate group
Properties
Molecular Formula |
C12H13F3N2O3 |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(2,2,2-trifluoroacetyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-9-7(5-4-6-16-9)8(18)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |
InChI Key |
DWFRYSSFFAMPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The trifluoroacetyl group is introduced through a subsequent reaction with trifluoroacetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are substituted pyridine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein. The carbamate group can undergo hydrolysis, releasing the active amine, which then exerts its biological effects .
Comparison with Similar Compounds
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate
- tert-Butyl (2,2,2-trifluoroacetyl)phenylcarbamate
Uniqueness: tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate is unique due to the specific position of the trifluoroacetyl group on the pyridine ring, which influences its reactivity and binding properties. This positional specificity can lead to different biological activities and applications compared to its analogs .
Biological Activity
Tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoroacetyl group enhances its lipophilicity and may influence its interactions with biological macromolecules, making it a candidate for drug development and other applications.
- Molecular Formula : C12H13F3N2O3
- Molecular Weight : 290.24 g/mol
- Structural Characteristics :
- Contains a pyridine ring.
- Substituted with a trifluoroacetyl group and a tert-butyl carbamate moiety.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(2,2,2-trifluoroacetyl)pyridine. This reaction can be performed under mild conditions, yielding the target compound efficiently. Hydrolysis in acidic or basic conditions can yield the corresponding pyridine carboxylic acid and tert-butanol.
Biological Activity
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of interest:
1. Antimicrobial Activity
Preliminary investigations indicate that compounds containing trifluoroacetyl groups may exhibit antimicrobial properties. The unique electronic effects of the trifluoroacetyl group can enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
2. Enzyme Inhibition
Similar compounds have shown promise as enzyme inhibitors. For instance, compounds with trifluoromethyl groups have been reported to enhance potency in inhibiting enzymes involved in metabolic pathways, such as reverse transcriptase . Further studies are needed to determine if this compound exhibits similar inhibitory effects.
3. Interaction with Biological Macromolecules
Research suggests that interactions involving hydrogen bonding and hydrophobic interactions with proteins or nucleic acids are critical for biological activity. Investigating these interactions could reveal specific binding affinities and mechanisms of action for this compound.
Future Research Directions
To fully elucidate the biological activity of this compound, several research avenues should be pursued:
- In vitro Studies : Conducting detailed in vitro assays to assess antimicrobial and enzyme inhibition activities.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its interactions with biological targets.
- Structure-Activity Relationship (SAR) Analyses : Exploring modifications to the structure to optimize biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
